molecular formula C18H20ClN3O B11349806 (2-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(2-Chlorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11349806
M. Wt: 329.8 g/mol
InChI Key: NKUUDLVDWBIHCX-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzoyl group and a 2-(pyridin-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 2-chlorobenzoyl chloride with 4-[2-(pyridin-2-yl)ethyl]piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is unique due to the presence of both the chlorobenzoyl and pyridin-2-yl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H20ClN3O

Molecular Weight

329.8 g/mol

IUPAC Name

(2-chlorophenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H20ClN3O/c19-17-7-2-1-6-16(17)18(23)22-13-11-21(12-14-22)10-8-15-5-3-4-9-20-15/h1-7,9H,8,10-14H2

InChI Key

NKUUDLVDWBIHCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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